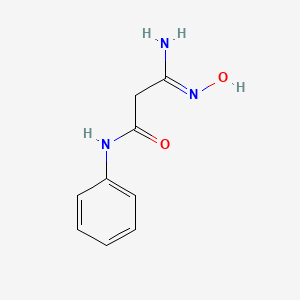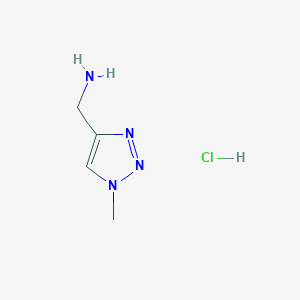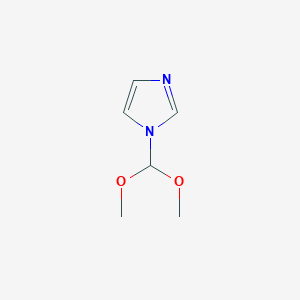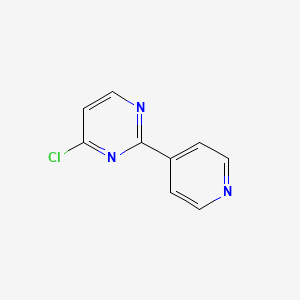
2,5-Dimethylhydroquinone
Descripción general
Descripción
2,5-Dimethylhydroquinone is a chemical substance with the molecular formula C8H10O2 . It has an average mass of 138.164 Da and a monoisotopic mass of 138.068085 Da . It is widely employed in the synthesis of antioxidative agents in the pharmaceutical industry . Through comprehensive research, its promising medicinal properties have been investigated for potential applications in the treatment of diverse medical conditions such as cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of 2,5-dimethylhydroquinone can be achieved from 2,5-Dimethylphenol . An efficient and green process of catalytic hydrogenation of 2,3,5-trimethylbenzoquinone (TMBQ) to 2,3,5-trimethylhydroquinone (TMHQ) on Pd/C catalyst using the LBA (a commercial mixed solvent) as solvent has also been described .Molecular Structure Analysis
The molecular structure of 2,5-Dimethylhydroquinone consists of 8 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Studies have shown that 2,5-Dimethylhydroquinone reacts with 1,4-benzoquinone vapour . The reaction is initiated at nucleation sites on reactive faces and both quinone and hydroquinone molecules migrate during the reaction .Physical And Chemical Properties Analysis
2,5-Dimethylhydroquinone has a molecular weight of 138.16 . More detailed physical and chemical properties could not be found in the search results.Aplicaciones Científicas De Investigación
Electrochemical Applications
- Electrochemical Oxidation : 2,5-Dimethylhydroquinone has been studied for its electrochemical oxidation in various environments. It is involved in electrochemical syntheses with high atomic economy, showcasing its potential in environmentally friendly methods (Hosseiny Davarani et al., 2006).
Crystallography and Solid State Reactivity
- Crystal Structures and Solid-State Reactions : Research on 2,5-Dimethylhydroquinone includes determining its crystal structures and studying its reactions in solid state. This research provides insights into the structural and reactive properties of this compound (Pennington et al., 1986).
Synthesis of Derivatives and Compounds
- Synthesis of Phenazine Derivatives : The compound is used in the synthesis of phenazine derivatives, indicating its utility in creating complex organic structures (Davarani et al., 2008).
- Novel Product Production : Its derivatives have been investigated for the formation of benzofuran derivatives through electrochemical synthesis, demonstrating its versatility in chemical production (Makarem et al., 2009).
Chemical Preparation and Biochemical Studies
- Chemical Preparation of Acids : 2,5-Dimethylhydroquinone is crucial in the chemical preparation of homogentisic acid, an important intermediate in metabolism (Abbott & Smith, 1949).
- Biochemical Reactivity Studies : Studies have been conducted on the reactivity of derivatives of 2,5-Dimethylhydroquinone towards amino acids, which is significant in understanding allergic contact dermatitis mechanisms (Eilstein et al., 2007).
Photophysical Properties and Applications
- Solid State Complexes : Investigations into the formation of solid-state complexes with other polymethylated compounds provide insights into its photophysical properties (Patil et al., 1984).
- Synthesis of Thymoquinone Derivatives : 2,5-Dimethylhydroquinone has been used in the synthesis of thymoquinone derivatives, analyzed for their potential antioxidant and other therapeutic activities (Ulfa et al., 2017).
Mecanismo De Acción
Hydroquinone lightens epidermal, but not dermal, pigmentation by reducing the production of new melanin. It achieves this through the reversible inhibition of tyrosinase, an enzyme involved in converting L3,4-diphenylalanine to the skin pigment melanin, and selective damage to melanocytes and melanosomes .
Safety and Hazards
When handling 2,5-Dimethylhydroquinone, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of contact, wash off immediately with plenty of water .
Propiedades
IUPAC Name |
2,5-dimethylbenzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-3-8(10)6(2)4-7(5)9/h3-4,9-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPASWZHHWPVSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210479 | |
| Record name | 2,5-Dimethylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylhydroquinone | |
CAS RN |
615-90-7 | |
| Record name | 2,5-Dimethylhydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylhydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC401090 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylhydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLHYDROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK3M8O9X4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Imidazo[1,5-a]pyridinium, 2-amino-, bromide](/img/structure/B3054593.png)







